molecular formula C21H25ClN4O B14928378 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide

Cat. No.: B14928378
M. Wt: 384.9 g/mol
InChI Key: YGYFFKUTSVRNMU-MOHJPFBDSA-N
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Description

4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with benzohydrazide: The chlorinated pyrazole is coupled with benzohydrazide in the presence of a base like triethylamine.

    Formation of the bicyclic heptane structure: This step involves the reaction of the intermediate with a bicyclic ketone under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzohydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE
  • **4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE

Uniqueness

The presence of the chlorine atom on the pyrazole ring and the bicyclic heptane structure makes 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H25ClN4O

Molecular Weight

384.9 g/mol

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide

InChI

InChI=1S/C21H25ClN4O/c1-20(2)16-8-9-21(20,3)18(10-16)24-25-19(27)15-6-4-14(5-7-15)12-26-13-17(22)11-23-26/h4-7,11,13,16H,8-10,12H2,1-3H3,(H,25,27)/b24-18-

InChI Key

YGYFFKUTSVRNMU-MOHJPFBDSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N\NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NNC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)C2)C)C

Origin of Product

United States

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